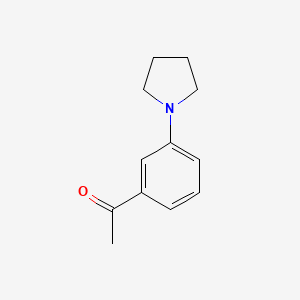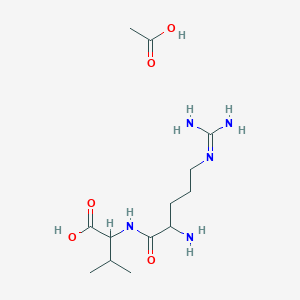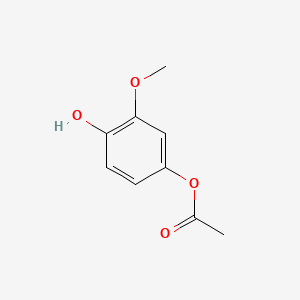
4-羟基-3-甲氧基苯基乙酸酯
描述
4-Hydroxy-3-methoxyphenyl acetate is used as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is an enzyme responsible for reactive oxygen species production. It is also useful in the treatment of various inflammatory diseases and atherosclerosis .
Synthesis Analysis
The compound is commonly used in organic synthesis, often as an intermediate in drug synthesis . It is a derivative of an amino acid, with stability and biological activity. The synthesis of this compound can generally be achieved through substitution reactions .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-3-methoxyphenyl acetate is C10H12O4 . The structure includes two aromatic ring systems containing o-methoxy phenolic groups .Chemical Reactions Analysis
The compound undergoes various chemical reactions that have biological relevance like nucleophilic addition reactions . It is also involved in the hydroxylation reaction catalyzed by 4HPA3Hs, the oxygenase component is the key part executing the hydroxylation in the presence of the substrate and cofactor FAD .Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.18 . It has a density of 1.2±0.1 g/cm3, a boiling point of 314.4±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .科学研究应用
质谱碎片法
4-羟基-3-甲氧基苯基乙酸酯 (HVA) 已广泛用于质谱碎片法中,以测定其在各种生物样品中的浓度。这些方法在使用氘标记物种作为内标的情况下,在测量人脑脊液 (CSF)、尿液、血浆和小鼠脑中的 HVA 方面特别有效。这种方法确保了高精度和灵敏度,这对于测定少量组织和体液中的 HVA 是必要的 (Sjöquist, Lindström, & Anggard, 1973)。
分析化学
该化合物的用途延伸到分析化学,在分析化学中,它被用于同时测定主要单胺代谢物的方法中。这包括分析人腰椎脑脊液、尿液或大鼠脑组织中的 HVA、MOPEG 和 5-HIAA。氘代类似物通常用作内标,提高特异性并减少实验误差 (Swahn, Sandgärde, Wiesel, & Sedvall, 1976)。
晶体学
在晶体学中,已经对 DL-2-(4-羟基-3-甲氧基苯基)-2-羟基乙酸等化合物进行了研究,其中观察了乙酸侧链相对于苯环的取向。此类研究提供了对这些化合物的分子结构和相互作用的更深入见解 (Okabe, Suga, & Kohyama, 1995)。
细胞毒活性
4-羟基-3-甲氧基苯基乙酸酯衍生物在细胞毒性研究中显示出潜力。在特定条件下,从中衍生的化合物已证明对某些癌细胞系(如人胰腺癌细胞)具有优先的细胞毒活性 (Li et al., 2011)。
抗氧化研究
衍生物 (3-羟基-4-甲氧基苯基) 乙酸的抗氧化活性已得到探索。这些研究利用了 DPPH 自由基清除法等方法,表明其作为抗氧化剂的潜力 (Ren, 2004)。
超声波效应
对超声波对非自由基反应的影响的研究采用了 4-甲氧基苯基衍生物。这项研究提供了超声波在化学反应中的动力学效应的证据,并探讨了空化对这些反应的影响 (Tuulmets et al., 2014)。
缓蚀
该化合物已用于探索腐蚀控制的研究中。例如,3,5-双(4-甲氧基苯基)-4-氨基-1,2,4-三唑等衍生物已显示出对低碳钢酸性腐蚀的显着抑制作用,提供了对有机缓蚀剂的见解 (Bentiss et al., 2009)。
光物理和生物学评价
在光动力治疗领域,4-羟基-3-甲氧基苯基乙酸酯的衍生物已被合成,以作为治疗癌症的治疗诊断剂的潜在用途。这些研究的重点是这些化合物的合成、光物理性质和生物学评价 (Boscencu et al., 2017)。
作用机制
Target of Action
4-Hydroxy-3-methoxyphenyl acetate, also known as HMPA, is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . The primary target of HMPA is the GPR41 receptor . This receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Mode of Action
HMPA interacts with the GPR41 receptor with a higher affinity than HMCA . The activation of this receptor leads to the stimulation of the lipid catabolism pathway . This interaction results in anti-obesity effects and improvement of hepatic steatosis .
Biochemical Pathways
The activation of the GPR41 receptor by HMPA stimulates the lipid catabolism pathway . This pathway is responsible for the breakdown of lipids, which leads to a decrease in obesity and an improvement in hepatic steatosis .
Pharmacokinetics
After HMPA is orally administered, intact and conjugated HMPAs in the bloodstream are detected and reach the maximum concentration in 15 minutes . HMPA and its conjugates are also detected in the target organs 6 hours post-administration . This indicates that HMPA undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles . The absorption ratio of orally administered HMPA is ≥1.2% .
Result of Action
The activation of the GPR41 receptor by HMPA leads to the stimulation of the lipid catabolism pathway . This results in anti-obesity effects and improvement of hepatic steatosis . It also shows an anti-inflammatory activity and improves endothelial function by reducing oxidative stress .
Action Environment
The action of HMPA is influenced by the gut microbiota, which produces HMPA through the conversion of HMCA . The gut microbiota plays a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host . Therefore, the gut microbiota and the diet of the individual can influence the action, efficacy, and stability of HMPA .
安全和危害
未来方向
生化分析
Biochemical Properties
4-Hydroxy-3-methoxyphenyl acetate is known to interact with various enzymes, proteins, and other biomolecules. It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .
Cellular Effects
It has been suggested that it may have beneficial effects such as antidiabetic properties, anticancer activities, and cognitive function improvement in animal models and human studies .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is used in laboratory chemicals and for the synthesis of substances .
Dosage Effects in Animal Models
In animal models, the effects of 4-Hydroxy-3-methoxyphenyl acetate vary with different dosages. For instance, it has been shown that low-dose administration of this compound may promote muscle development .
Metabolic Pathways
4-Hydroxy-3-methoxyphenyl acetate is involved in various metabolic pathways. It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) .
Transport and Distribution
It is known that this compound can be absorbed and distributed in various tissues .
Subcellular Localization
It is known that this compound can be absorbed and distributed in various tissues .
属性
IUPAC Name |
(4-hydroxy-3-methoxyphenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6(10)13-7-3-4-8(11)9(5-7)12-2/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDIEEVLFYLMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972740 | |
| Record name | 4-Hydroxy-3-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57244-88-9 | |
| Record name | 1,4-Benzenediol, 2-methoxy-, 4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057244889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





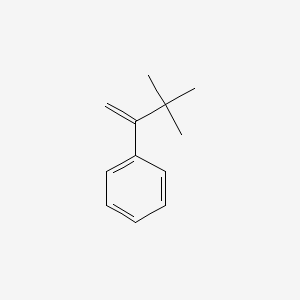





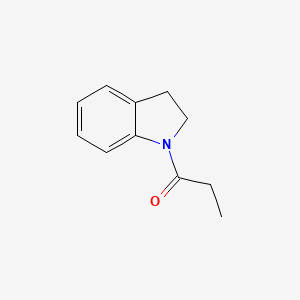

![2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B3053900.png)
